molecular formula C16H12N6O2S B5575718 4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5575718
M. Wt: 352.4 g/mol
InChI Key: RULDDBMMCNMDEH-SRFURKKRSA-N
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Description

4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H12N6O2S and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.07424482 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition Applications

One of the primary applications of Schiff's bases related to the specified compound is in corrosion inhibition. A study by Ansari, Quraishi, and Singh (2014) investigated Schiff's bases as effective corrosion inhibitors for mild steel in hydrochloric acid solution. Their research demonstrated high inhibition efficiency, suggesting the potential of such compounds in protecting metals against corrosion. The inhibition performance was closely tied to the compounds' molecular structures, as analyzed through theoretical calculations and supported by surface analysis techniques (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activities

Another significant area of application for these compounds is in antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities. The study found that these compounds exhibited good to moderate activity against various microorganisms, indicating their potential as antimicrobial agents (Bayrak et al., 2009).

Pharmacological Studies

Dave et al. (2007) conducted pharmacological evaluations of thiazolidinones and Mannich bases derived from 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, revealing antimicrobial and antitubercular activities. This research underscores the versatility of triazole derivatives in pharmaceutical applications, offering a foundation for the development of new therapeutic agents (Dave et al., 2007).

Antioxidant and Bioactivity Investigations

Alaşalvar et al. (2021) explored the antioxidant properties and bioactivity of a novel triazole derivative, demonstrating its potential in scavenging activities and suggesting its use in medical applications. The study also included molecular docking analyses to investigate interactions with biological targets, providing insights into the compound's mechanism of action (Alaşalvar et al., 2021).

Transition Metal Complexes

Haddad, Yousif, and Ahmed (2013) synthesized coordination complexes with transition metals using 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol as a ligand. These complexes were characterized and suggested a potential application in catalysis and material science due to their specific geometric and electronic properties (Haddad, Yousif, & Ahmed, 2013).

Mechanism of Action

Without specific biological or chemical context, it’s difficult to predict the mechanism of action of this compound. If it were a drug or a catalyst, for example, the mechanism of action would depend on the specific biological target or the specific reaction it’s intended to catalyze .

Properties

IUPAC Name

4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S/c23-22(24)14-8-2-1-5-12(14)6-4-10-18-21-15(19-20-16(21)25)13-7-3-9-17-11-13/h1-11H,(H,20,25)/b6-4+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULDDBMMCNMDEH-SRFURKKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=NN2C(=NNC2=S)C3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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